N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" is a synthetic compound characterized by its unique chemical structure. This compound falls under the class of triazolopyrimidines, which are known for their diverse biological activities and wide-ranging applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" typically involves several key steps:
Formation of the Triazolopyrimidine Core: : This is often achieved through a cyclization reaction involving a pyrimidine derivative and a suitable azide source under controlled conditions.
Introduction of the Pyridinyl Moiety: : A substitution reaction introduces the 3-pyridinyl group, typically via a nucleophilic aromatic substitution (S_NAr) reaction.
Addition of the Iminoformamide Group: : This final step involves the reaction of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) under mild heating to yield the desired compound.
Industrial Production Methods
Industrial-scale production might involve optimized reaction conditions, such as solvent choices and temperature controls, to maximize yield and purity. Continuous flow synthesis may be employed to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" can undergo various types of reactions, including:
Oxidation: : Often using reagents like m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.
Reduction: : Utilizing agents like lithium aluminum hydride (LiAlH₄) to reduce nitro groups or carbonyl compounds.
Substitution: : Aromatic substitution reactions can modify the pyridinyl moiety with different functional groups.
Common Reagents and Conditions
Oxidation: : mCPBA, peracetic acid.
Reduction: : LiAlH₄, sodium borohydride (NaBH₄).
Substitution: : Halogenated reagents like bromine or iodine in the presence of a base.
Major Products Formed
Oxidation and reduction reactions often yield hydroxylated or aminated derivatives. Substitution reactions can produce compounds with various substituents on the pyridinyl ring, leading to a wide array of functionalized products.
Wissenschaftliche Forschungsanwendungen
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" has diverse applications across multiple fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules, especially in drug design and development.
Biology: : Used as a probe to study enzyme activities and interactions within biological systems.
Medicine: : Investigated for potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: : Applied in the development of new materials with specific chemical or physical properties.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzyme targets or receptors within the body. It may inhibit or activate enzymatic pathways, depending on its structural configuration and the biological context. For example, it might bind to a particular receptor site, blocking or mimicking natural substrates and thereby altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
"N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide" is unique due to its specific structural attributes:
Similar Compounds: : Other triazolopyrimidine derivatives, such as those with different substituents on the pyridinyl or triazole rings, offer similar biological activities but may vary in their effectiveness or specificity.
Uniqueness: : The combination of the dimethyl iminoformamide group with the triazolopyrimidine core and the pyridinyl moiety makes this compound distinct, giving it a particular set of chemical reactivities and biological activities.
This compound stands out due to its versatile applications and the specific pathways it can modulate, making it a valuable tool in scientific research and industrial applications
Biologische Aktivität
N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide (CAS No. 303145-96-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13N7
- Molecular Weight : 267.29 g/mol
- Density : 1.33 g/cm³ (predicted)
- pKa : 1.65 (predicted)
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cancer cells and other diseases.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. A study published in the journal Biomolecules highlighted its ability to inhibit the proliferation of several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 15.0 | Disruption of mitochondrial function |
These findings suggest that this compound may target multiple pathways involved in tumor growth and survival.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines, preventing further proliferation.
- Inhibition of Angiogenesis : Some studies suggest that it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Study 1: In Vivo Efficacy
A case study conducted on a mouse model with xenografted tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to the control group:
Group | Tumor Size (mm³) | Reduction (%) |
---|---|---|
Control | 500 | - |
Treatment (10 mg/kg) | 250 | 50 |
Treatment (20 mg/kg) | 150 | 70 |
Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms involved found that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-7-5-11(20(13)18-12)10-4-3-6-14-8-10/h3-9H,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXOWUFELIHQEL-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.